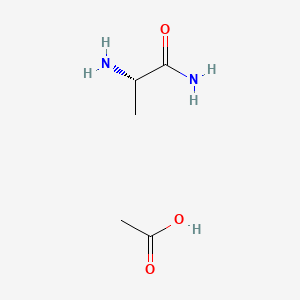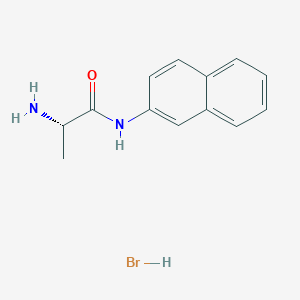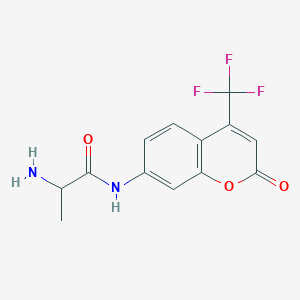
苯甲酰基-D-苏氨酸甲酯
概述
描述
BZ-D-THR-OME is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of threonine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.
科学研究应用
BZ-D-THR-OME has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Potential therapeutic applications due to its structural properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
Target of Action
The primary target of Benzoyl-D-threonine methyl ester is the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a crucial role in reducing neuronal excitability .
Mode of Action
Benzoyl-D-threonine methyl ester acts as a positive allosteric modulator on the GABA-A receptor . It enhances the effect of GABA at the GABA-A receptor, resulting in various properties such as sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant . The compound achieves this by allowing more chloride ions to enter the neuron, making it more resistant to excitation .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway. By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, leading to hyperpolarization of the membrane and decreased neuronal excitability . This modulation of the GABAergic pathway has downstream effects on various physiological processes, including anxiety, sleep, muscle tension, and seizure activity .
Pharmacokinetics
The onset of action and duration of drug effect are influenced by factors such as route of administration, absorption, and volume of distribution .
Result of Action
The action of Benzoyl-D-threonine methyl ester results in a range of molecular and cellular effects. At the molecular level, it enhances the inhibitory effect of GABA, leading to decreased neuronal excitability . At the cellular level, this results in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .
Action Environment
The action, efficacy, and stability of Benzoyl-D-threonine methyl ester can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Certain subpopulations of patients with lung, liver, or kidney dysfunction may be especially prone to toxicity . Furthermore, the compound’s action can be influenced by the patient’s age and overall health status .
安全和危害
According to the safety data sheet for a similar compound, DL-Threonine methyl ester hydrochloride, precautions should be taken to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .
未来方向
Esters, including “Benzoyl-D-threonine methyl ester”, have several commercial and synthetic applications . They are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils . In the future, the synthesis and applications of esters could be further explored and optimized .
生化分析
Biochemical Properties
Benzoyl-D-threonine methyl ester plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It interacts with enzymes such as chymotrypsin, which is known to form enzyme-substrate compounds with various methyl esters The interaction between Benzoyl-D-threonine methyl ester and chymotrypsin involves the formation of a transient enzyme-substrate complex, which facilitates the hydrolysis of the ester bond
Cellular Effects
The effects of Benzoyl-D-threonine methyl ester on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of various metabolites . Additionally, Benzoyl-D-threonine methyl ester can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the downstream signaling cascades and influencing cellular responses.
Molecular Mechanism
The molecular mechanism of action of Benzoyl-D-threonine methyl ester involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, such as chymotrypsin, and inhibits or activates their activity . This binding interaction is mediated by the ester bond, which is hydrolyzed by the enzyme, leading to the release of the active form of the compound. Additionally, Benzoyl-D-threonine methyl ester can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoyl-D-threonine methyl ester can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that the temporal effects of Benzoyl-D-threonine methyl ester are dependent on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of Benzoyl-D-threonine methyl ester vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Benzoyl-D-threonine methyl ester can induce toxic effects, including neurobehavioral changes and alterations in cardiovascular function. These threshold effects highlight the importance of dose optimization in experimental studies to minimize potential adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
Benzoyl-D-threonine methyl ester is involved in various metabolic pathways, including amino acid metabolism and ester biosynthesis. The compound interacts with enzymes such as alcohol acyltransferases, which catalyze the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the biosynthesis of esters and the regulation of metabolic flux. Additionally, Benzoyl-D-threonine methyl ester can influence the levels of metabolites by modulating the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of Benzoyl-D-threonine methyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cells, Benzoyl-D-threonine methyl ester can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of Benzoyl-D-threonine methyl ester is determined by its targeting signals and post-translational modifications. The compound can be localized to specific compartments or organelles within the cell, such as the cytosol or the endoplasmic reticulum . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the subcellular level. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the subcellular localization of Benzoyl-D-threonine methyl ester and its interactions with other proteins.
准备方法
Synthetic Routes and Reaction Conditions
BZ-D-THR-OME can be synthesized through esterification reactions. One common method involves the reaction of D-threonine with benzoyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions typically include the use of an acid catalyst such as concentrated sulfuric acid or dry hydrogen chloride gas .
Industrial Production Methods
Industrial production of esters, including BZ-D-THR-OME, often involves large-scale esterification processes. These processes may use carboxylic acids and alcohols in the presence of acid catalysts, with the reaction being carried out in a controlled environment to ensure high yield and purity .
化学反应分析
Types of Reactions
BZ-D-THR-OME undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with ammonia or primary/secondary amines to yield amides.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as a reagent.
Aminolysis: Ammonia or alkyl amines as reagents.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Hydrolysis: Produces carboxylic acid and alcohol.
Aminolysis: Produces amides.
Reduction: Produces alcohols or aldehydes.
相似化合物的比较
Similar Compounds
Uniqueness
BZ-D-THR-OME is unique due to its specific structural configuration and the presence of both benzoyl and methyl ester groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
methyl (2R,3S)-2-benzamido-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWDUMYRBCHAC-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286079 | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60538-16-1 | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60538-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Threonine, N-benzoyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


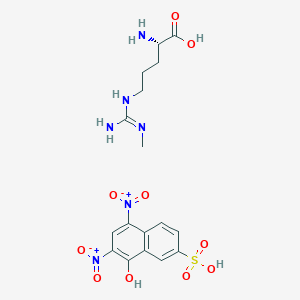
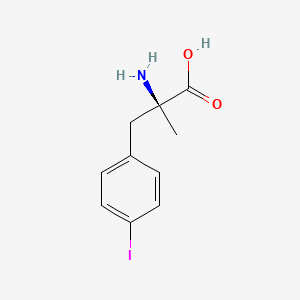
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)

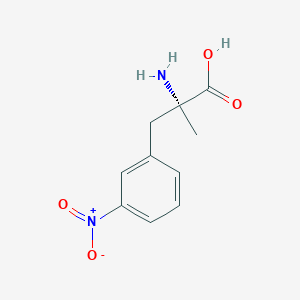
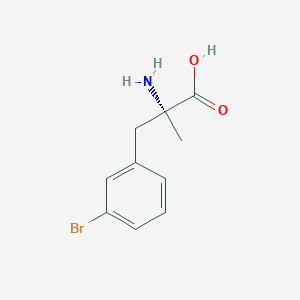
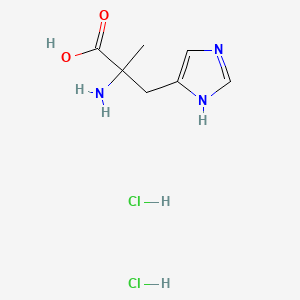
![(2R)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B613162.png)
